molecular formula C20H24N2O4 B267424 N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide

N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide

Cat. No. B267424
M. Wt: 356.4 g/mol
InChI Key: SFBSMMKELDOABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential applications in various fields. GW501516 belongs to a class of drugs known as selective androgen receptor modulators (SARMs) and is commonly used in research studies to investigate its effects on biochemical and physiological processes.

Mechanism of Action

N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that regulates gene expression. Activation of PPARδ leads to increased fatty acid oxidation, improved glucose metabolism, and increased mitochondrial biogenesis, which ultimately leads to improved endurance and physical performance.
Biochemical and Physiological Effects:
N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide has been shown to have a number of biochemical and physiological effects in various studies. These effects include increased fatty acid oxidation, improved glucose metabolism, increased mitochondrial biogenesis, improved insulin sensitivity, reduced inflammation, and improved endurance and physical performance.

Advantages and Limitations for Lab Experiments

N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to improve endurance and physical performance, and its potential applications in various fields of research. However, there are also limitations to the use of N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide in lab experiments, including its potential for off-target effects and the need for careful dosing and administration.

Future Directions

There are several potential future directions for research on N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide, including investigating its effects on different types of cancer, exploring its potential applications in treating metabolic disorders, and further elucidating its mechanism of action. Additionally, there is a need for further studies on the safety and efficacy of N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide in humans, as well as the development of more selective and potent PPARδ agonists.

Synthesis Methods

The synthesis of N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide involves a multi-step process that begins with the reaction of 4-methoxyphenol with 2-bromopropanoyl chloride to form 2-(4-methoxyphenoxy)propanoic acid. This acid is then reacted with 4-aminophenol to form the intermediate product, which is subsequently reacted with butyryl chloride to form the final product, N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide.

Scientific Research Applications

N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide has been extensively studied for its potential applications in various fields of research, including sports medicine, cancer research, and metabolic disorders. In sports medicine, N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide has been shown to improve endurance and increase the capacity for physical activity. In cancer research, N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In metabolic disorders, N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide has been shown to improve insulin sensitivity and reduce inflammation.

properties

Product Name

N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-[3-[2-(4-methoxyphenoxy)propanoylamino]phenyl]butanamide

InChI

InChI=1S/C20H24N2O4/c1-4-6-19(23)21-15-7-5-8-16(13-15)22-20(24)14(2)26-18-11-9-17(25-3)10-12-18/h5,7-14H,4,6H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

SFBSMMKELDOABS-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.